Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate
Overview
Description
Preparation Methods
The synthesis of Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate typically involves the use of 1,2-diaza-1,3-dienes and indoline 2-thione as starting materials . The reaction conditions are generally mild, and the process can be carried out in a one-pot approach, making it efficient and straightforward . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include elemental sulfur, ketones, and α,β-unsaturated carboxylic acids . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways . It can bind to multiple receptors with high affinity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate can be compared to other thienoindole derivatives, such as 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their biological activities and applications . The unique combination of functional groups in Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate makes it particularly interesting for research and development .
Properties
Molecular Formula |
C18H13NO2S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 4-phenylthieno[2,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C18H13NO2S/c1-21-18(20)16-11-14-13-9-5-6-10-15(13)19(17(14)22-16)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
VPJUTTWTEUDKRK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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